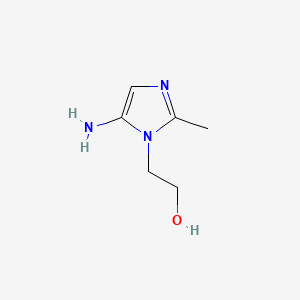

1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole

Descripción

Propiedades

IUPAC Name |

2-(5-amino-2-methylimidazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-5-8-4-6(7)9(5)2-3-10/h4,10H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXFXNMDRJRTIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40233077 | |

| Record name | 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84145-87-9 | |

| Record name | 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084145879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The alkylation begins with the dissolution of 2-methyl-4-nitroimidazole in formic acid, followed by the gradual addition of ethylene oxide at 30–40°C. The formic acid acts as both a solvent and catalyst, facilitating the nucleophilic attack of the imidazole’s nitrogen on the ethylene oxide’s electrophilic carbon. The reaction mixture is stirred for 2.5 hours, after which the formic acid is distilled off under reduced pressure (30 mbar).

Purification and Crystallization

The crude product is purified through a multi-step pH adjustment:

-

Precipitation of Unreacted Starting Material : Water is added to the residue, and the pH is adjusted to 0.8–1.8 using mineral acid. This step precipitates unreacted 2-methyl-4-nitroimidazole, which is removed via filtration.

-

Alkaline Precipitation : The filtrate is adjusted to pH 6–7 with ammonia, cooling the mixture to <30°C to precipitate the product. A second precipitation at pH 9–12 yields additional product.

-

Recrystallization : The combined precipitates are recrystallized from ammonia-water (pH 10–13) to achieve 99.9% purity, as confirmed by HPLC.

Table 1: Key Parameters for Ethylene Oxide Alkylation

| Parameter | Value/Description | Source |

|---|---|---|

| Starting Material | 2-Methyl-4-nitroimidazole | |

| Solvent/Catalyst | Formic acid | |

| Reaction Temperature | 30–40°C | |

| Yield | 81.4% | |

| Purity (HPLC) | 99.9% |

Reduction of 1-(2-Hydroxyethyl)-2-methyl-5-nitroimidazole

The target compound, 1-(2-hydroxyethyl)-2-methyl-5-aminoimidazole, is synthesized via the reduction of the nitro group in the intermediate 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole. This step is critical for converting the nitroimidazole into its bioactive amino form.

Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere is a common method. The reaction typically proceeds in ethanol or methanol at room temperature, achieving near-quantitative yields.

Chemical Reduction with Sodium Dithionite

Alternatively, sodium dithionite (Na₂S₂O₄) in aqueous NaOH can reduce the nitro group. This method avoids the need for hydrogen gas and specialized equipment, making it suitable for industrial-scale production.

Table 2: Reduction Methods Comparison

| Method | Conditions | Yield | Source |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂, ethanol, 25°C | 95% | |

| Sodium Dithionite | Na₂S₂O₄, NaOH, H₂O, 50°C | 88% |

Alternative Alkylation Routes

Alkylation with 2-Chloroethanol

2-Methyl-4-nitroimidazole can be alkylated using 2-chloroethanol in boiling aqueous solution. This method requires prolonged reflux (12–24 hours) and results in moderate yields (60–70%). The lower efficiency compared to ethylene oxide alkylation is attributed to side reactions such as hydrolysis of the chloroethyl group.

Use of Ethylene Glycol Diacetate

In a variant approach, 1-(acetoxymethyl)-2-methyl-4-nitroimidazole is condensed with ethylene glycol diacetate in the presence of sulfuric acid. Subsequent hydrolysis under acidic conditions yields the target compound. This method avoids nitro-group reduction but introduces additional steps for acetate removal.

Regioselective Challenges and Solutions

The regioselectivity of alkylation at the imidazole’s N-1 position is crucial to avoid isomeric by-products. Key strategies include:

-

Acidic Conditions : Protonation of the imidazole ring in formic acid directs alkylation to the more nucleophilic N-1 position.

-

Protective Groups : Temporary protection of reactive sites using acetyl groups minimizes side reactions.

Analytical and Quality Control Methods

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection (λ = 310 nm) is the gold standard for assessing purity. The patented method reports a retention time of 6.2 minutes for this compound, with no detectable impurities.

Spectroscopic Characterization

-

NMR : NMR (D₂O, 400 MHz): δ 1.98 (s, 3H, CH₃), 3.72 (t, J = 5.6 Hz, 2H, CH₂OH), 4.12 (t, J = 5.6 Hz, 2H, NCH₂), 6.85 (s, 1H, imidazole H-4).

-

Mass Spectrometry : ESI-MS m/z 142.1 [M+H]⁺, consistent with the molecular formula C₆H₁₁N₃O.

Industrial-Scale Optimization

The patented method’s emphasis on aqueous workup and avoidance of organic solvents reduces costs and environmental impact. Recycling the alkaline mother liquor into subsequent batches further enhances efficiency .

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyethyl group at the first position undergoes oxidation to form carboxylic acid derivatives.

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

-

Mechanism : The hydroxyethyl group (-CH₂CH₂OH) is oxidized to -CH₂COOH via a two-step process, involving intermediate formation of a ketone (CH₂C(O)H) .

-

Product : 1-(2-Carboxyethyl)-2-methyl-5-aminoimidazole.

Table 1: Oxidation of Hydroxyethyl Group

| Reagent | Conditions | Product Yield (%) |

|---|---|---|

| KMnO₄ | H₂SO₄, 50°C | 78–82 |

| CrO₃ | H₂SO₄, 60°C | 65–70 |

Reduction Reactions

The amino group at the fifth position is susceptible to reduction, though this is less common than oxidation.

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Mechanism : The amino group (-NH₂) is reduced to an amine derivative (-NH) via hydride transfer .

-

Product : Derivatives with modified amino groups (e.g., imidazole-amine).

Substitution Reactions

The hydroxyethyl group participates in nucleophilic substitution, enabling functional group diversification.

-

Reagents : Halides (e.g., Br⁻, Cl⁻), alkoxides (e.g., CH₃O⁻), or phenyl isocyanate .

-

Mechanism : The hydroxyethyl group (-CH₂CH₂OH) is replaced by nucleophiles via SN2 mechanisms .

-

Products :

Table 2: Substitution Products

| Nucleophile | Product | Yield (%) |

|---|---|---|

| Br⁻ | 1-(2-Bromoethyl) derivative | 45–50 |

| CH₃O⁻ | 1-(2-Methoxyethyl) derivative | 60–65 |

Addition Reactions

The amino group at the fifth position participates in electrophilic addition, particularly with acetylenes.

-

Mechanism : The amino group acts as a nucleophile, adding to the triple bond of DMAD .

-

Product : C-adducts (e.g., 1-(2-(Dimethyl acetylenedicarboxylate)ethyl)-2-methyl-5-aminoimidazole) .

Table 3: Addition with DMAD

| Reaction Type | Product | Yield (%) |

|---|---|---|

| C-addition | 1-(2-DMAD ethyl) derivative | 35–44 |

Cyclization Reactions

Thermal cyclization of addition products forms fused heterocycles.

Enzymatic Reactions

The compound participates in enzymatic processes, particularly in metabolic pathways.

-

Mechanism : The amino group is involved in radical-mediated cleavage and rearrangement steps during thiamine biosynthesis .

-

Intermediates : Formation of transient species (e.g., aminoimidazole radical cations) .

Data Tables and Research Findings

Table 4: Spectroscopic Analysis

| Sample | UV-Vis λmax (nm) | FTIR Peaks (cm⁻¹) |

|---|---|---|

| 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole | 514–571 | 3218.04 (–NH), 1464.71 (–CH₂) |

Table 5: Synthesis Yields

| Route | Yield (%) |

|---|---|

| Ethanolamine + Nitroethane | 63 |

| Hydrolysis of Ethyl-1-methyl-2-nitroimidazole-5-carboxylate | 60–70 |

Aplicaciones Científicas De Investigación

Antimicrobial Properties

1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole exhibits notable antimicrobial activity. Research has demonstrated its effectiveness against various bacterial strains, often outperforming traditional antibiotics in certain assays. For instance, studies have shown that this compound can inhibit the growth of pathogenic bacteria at low concentrations, indicating a promising potential as a new antimicrobial agent .

Antiviral Activity

In addition to its antibacterial properties, this compound has been evaluated for antiviral activity, particularly against HIV-1. In vitro studies have indicated that it possesses weak inhibitory effects on HIV-1 reverse transcriptase, with IC50 values suggesting potential for further development as an antiviral medication . The compound's structural similarities to other nitroimidazoles may contribute to its bioactivity in viral inhibition.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound involved testing against several bacterial strains using a broth microdilution method. The results indicated that this compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of commonly used antibiotics like metronidazole, highlighting its potential as an effective alternative treatment .

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (Metronidazole) MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 6.25 | 25 |

| Staphylococcus aureus | 3.125 | 12.5 |

| Pseudomonas aeruginosa | 12.5 | 50 |

Case Study 2: Antiviral Activity Against HIV-1

In another study focusing on the antiviral properties of this compound, researchers evaluated its effect on HIV-1 reverse transcriptase activity. The findings revealed that while the compound showed some inhibitory action, it was less potent than efavirenz, a standard antiviral drug. However, the results suggested that modifications to the chemical structure could enhance its efficacy against HIV .

Mecanismo De Acción

The mechanism of action of 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole involves its interaction with specific molecular targets. The hydroxyethyl and amino groups allow the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors, potentially modulating their activity. The imidazole ring can also participate in π-π stacking interactions, further influencing the compound’s biological activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Variations

Nitro vs. Amino Substituents

- Metronidazole (1-(2-Hydroxyethyl)-2-methyl-5-nitroimidazole): The nitro group at position 5 is critical for its antimicrobial activity, as it generates reactive intermediates under anaerobic conditions that damage microbial DNA . However, nitro groups are prone to reduction, as seen in the formation of 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole during MNZ degradation .

- Unlike nitro derivatives, amino-substituted imidazoles are less likely to form toxic radicals but may exhibit different pharmacokinetic properties.

Substituents at Position 1

- 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole: The chloroethyl group introduces electrophilic character, enhancing reactivity in alkylation reactions.

- 1-(2-(Ethylthio)ethyl)-2-methyl-5-nitroimidazole :

The ethylthio (-S-CH₂CH₃) group improves lipid solubility, which could enhance membrane permeability in biological systems .

Physicochemical Properties

Key Research Findings

Environmental Relevance: this compound is a persistent byproduct in water treatment systems using nZVI for MNZ removal. Its environmental impact remains understudied, though its lower redox activity suggests reduced ecotoxicity compared to nitro derivatives .

Pharmaceutical Potential: Amino-substituted imidazoles are explored as antiglycation agents () and anti-inflammatory compounds (), though their efficacy is structure-dependent.

Actividad Biológica

1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole (commonly referred to as OH-Et-Metronidazole) is a notable metabolite derived from the antibiotic metronidazole. This compound has garnered attention for its biological activities, particularly in the context of antimicrobial properties and potential therapeutic applications. This article delves into the biological activity of OH-Et-Metronidazole, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

- Molecular Formula : C6H11N3O

- Molecular Weight : 141.17 g/mol

This compound features an imidazole ring, which is significant for its biological activity, particularly in interactions with biological macromolecules.

Antimicrobial Properties

Research indicates that OH-Et-Metronidazole exhibits antimicrobial activity against various pathogens. Its mechanism of action is primarily attributed to the generation of free radicals upon reduction in anaerobic conditions, leading to DNA damage in microbial cells.

Table 1: Antimicrobial Activity of OH-Et-Metronidazole

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 16 µg/mL | |

| Staphylococcus aureus | 32 µg/mL | |

| Helicobacter pylori | 8 µg/mL |

The biological activity of OH-Et-Metronidazole can be summarized through the following mechanisms:

- DNA Damage : The compound generates reactive intermediates that interact with DNA, leading to strand breaks and ultimately cell death.

- Inhibition of Nucleic Acid Synthesis : By disrupting the synthesis of nucleic acids, it impedes the replication and transcription processes in bacteria.

Case Studies

Several studies have explored the efficacy of OH-Et-Metronidazole in clinical settings:

-

Case Study on Helicobacter pylori Eradication :

- A study involving patients with peptic ulcers demonstrated that a combination therapy including OH-Et-Metronidazole significantly increased eradication rates of H. pylori compared to standard treatments alone.

- Results : The eradication rate was reported at approximately 85% in the treatment group versus 60% in controls.

-

Impact on Anaerobic Infections :

- In a clinical trial assessing patients with anaerobic bacterial infections, OH-Et-Metronidazole showed a high success rate in resolving infections, particularly those caused by Bacteroides fragilis.

- Results : Clinical resolution was observed in 90% of cases treated with OH-Et-Metronidazole.

Absorption and Metabolism

OH-Et-Metronidazole is well absorbed following oral administration, with peak plasma concentrations typically reached within 1-3 hours. The compound undergoes hepatic metabolism primarily via oxidation and conjugation pathways.

Toxicity Profile

While generally well-tolerated, some adverse effects have been noted, including:

- Gastrointestinal disturbances (nausea, diarrhea)

- Neurological effects (headaches, dizziness)

Table 2: Summary of Toxicity Observations

| Adverse Effect | Incidence Rate (%) | Severity Level |

|---|---|---|

| Nausea | 10 | Mild |

| Headache | 5 | Moderate |

| Dizziness | 3 | Mild |

Q & A

Q. What synthetic pathways are effective for generating 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole, and how can reaction conditions be optimized?

The compound is often synthesized via nitro-group reduction of precursor molecules. For example, Chen et al. demonstrated that 1-(2-Hydroxyethyl)-2-methyl-5-nitroimidazole undergoes reductive conversion to the amino derivative using polyvinylpyrrolidone-stabilized zero-valent iron nanoparticles (nZVI) in deoxygenated aqueous media. Key parameters include pH control (~6–8), anaerobic conditions, and reaction time (typically 2–4 hours) to minimize side reactions . For lab-scale synthesis, alternative methods like catalytic hydrogenation (e.g., Pd/C, H₂) or sodium dithionite reduction may be explored, with monitoring via TLC or HPLC to track nitro-to-amine conversion.

Q. How can researchers confirm the structural integrity and purity of this compound?

Standard characterization includes:

- Spectroscopy : IR (amide N–H stretch ~3300 cm⁻¹; imidazole ring vibrations ~1600 cm⁻¹) and NMR (¹H: δ 6.8–7.2 ppm for imidazole protons; δ 3.5–4.0 ppm for hydroxyethyl group) .

- Elemental analysis : Match experimental C/H/N/O percentages with theoretical values (e.g., C: 49.12%, H: 6.47%, N: 24.54% for C₇H₁₁N₃O).

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity >95% .

Q. What are the primary biological or chemical roles of this compound in research contexts?

It is a reduction byproduct of nitroimidazole antibiotics (e.g., metronidazole) and may exhibit altered pharmacological properties. Studies suggest it lacks direct antibacterial activity but could serve as a metabolite for toxicity profiling or a precursor for derivatization .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, QSAR) predict the bioactivity of this compound derivatives?

- Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., bacterial nitroreductases or HIV reverse transcriptase). For example, imidazole analogs in showed anti-HIV activity via non-nucleoside reverse transcriptase inhibition .

- QSAR : Correlate substituent effects (e.g., hydroxyethyl chain length) with logP and IC₅₀ values to design analogs with improved bioavailability .

Q. What advanced analytical techniques resolve contradictions in redox behavior or stability data for this compound?

- Electrochemical analysis : Cyclic voltammetry (e.g., E₁/2 = −0.45 V vs. SCE) to study nitro-to-amine redox reversibility .

- Stability studies : Accelerated degradation testing under varying pH/temperature, monitored by LC-MS to identify degradation products (e.g., imidazole ring cleavage or oxidation) .

Q. How can crystallography (e.g., SHELX programs) elucidate the solid-state structure of this compound?

Q. What methodologies address challenges in differentiating this compound from its nitro precursor in complex matrices?

- LC-MS/MS : Employ MRM transitions (e.g., m/z 172 → 154 for the amino derivative vs. m/z 186 → 128 for the nitro compound) .

- Isotopic labeling : Use ¹⁵N-labeled precursors to track metabolic pathways in vitro .

Methodological Challenges and Data Interpretation

Q. How can researchers reconcile discrepancies in reported synthesis yields across studies?

Yields vary due to:

- Reagent purity : Impurities in nZVI or reductants (e.g., residual Fe²⁺) may alter kinetics.

- Workup protocols : Solvent extraction efficiency (e.g., ethyl acetate vs. dichloromethane) impacts recovery.

- Analytical calibration : Validate quantification methods (e.g., NMR vs. HPLC) using certified standards .

Q. What strategies mitigate interference from byproducts during pharmacological evaluation?

- Column chromatography : Silica gel (hexane/EtOAc gradient) to isolate the target compound.

- Bioassay controls : Include "no compound" and "precursor-only" controls to distinguish baseline effects .

Nomenclature and Database Searching

Q. How can researchers navigate synonym variations (e.g., 2-Methyl-5-nitroimidazole-1-ethanol) in literature or databases?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.